N-(2,4-dimethoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Overview
Description
- React the phenoxyacetamide with propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfamoyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxyacetamides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves the following steps:
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Formation of the Phenoxyacetamide Backbone:
- React 2,4-dimethoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,4-dimethoxyphenoxyacetic acid.
- Convert the acid to its corresponding acyl chloride using thionyl chloride.
- React the acyl chloride with an amine, such as propylamine, to form the phenoxyacetamide backbone.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific bioactivity.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide can be compared with other similar compounds such as:
- N-(2,4-dimethoxyphenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide
- N-(2,4-dimethoxyphenyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide
Uniqueness:
- The presence of the propylsulfamoyl group distinguishes it from similar compounds with different alkyl groups.
- Its specific substitution pattern on the phenyl ring and the phenoxyacetamide backbone contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-4-11-20-28(23,24)16-8-5-14(6-9-16)27-13-19(22)21-17-10-7-15(25-2)12-18(17)26-3/h5-10,12,20H,4,11,13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHJBWQHDYDWEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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